molecular formula C12H16N2O5S B8636450 1-(2-Methoxy-4-nitrobenzenesulfonyl)piperidine

1-(2-Methoxy-4-nitrobenzenesulfonyl)piperidine

Cat. No.: B8636450
M. Wt: 300.33 g/mol
InChI Key: NZFKDGPHSWWZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-nitrobenzenesulfonyl)piperidine is a useful research compound. Its molecular formula is C12H16N2O5S and its molecular weight is 300.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C12H16N2O5S/c1-19-11-9-10(14(15)16)5-6-12(11)20(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3

InChI Key

NZFKDGPHSWWZNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-methoxy-4-nitrobenzenesulfonylchloride (600 mg) and THF (5 mL), a mixture of piperidine (406 mg) and THF (1 mL) was added and stirred at room temperature for 12 hours. After addition of 10% hydrochloric acid, the reaction liquid was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to give 1-[(2-methoxy-4-nitrophenyl)sulfonyl]piperidine (714 mg) as a yellow solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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